molecular formula C20H19ClN2O2S B2806020 2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one CAS No. 1795302-40-7

2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one

Cat. No.: B2806020
CAS No.: 1795302-40-7
M. Wt: 386.89
InChI Key: YJCKHYQNOJKXAQ-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one is a complex organic compound that features a benzo[d]isoxazole ring and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the benzo[d]isoxazole ring, followed by the introduction of the thiazepane ring. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one is unique due to the combination of the benzo[d]isoxazole and thiazepane rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c21-16-7-3-1-5-14(16)19-9-10-23(11-12-26-19)20(24)13-17-15-6-2-4-8-18(15)25-22-17/h1-8,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCKHYQNOJKXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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